4-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid
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Overview
Description
4-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid is a complex organic compound belonging to the thieno[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with dimethyl and oxo substituents, and a butanoic acid side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 2-amino-3-ethoxycarbonyl-4,5-dimethylthiophene with appropriate reagents to form the thieno[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, particularly at the methyl and oxo positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique chemical properties may find applications in materials science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Shares the thieno[2,3-d]pyrimidine core but lacks the butanoic acid side chain.
2,3,5-Trimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid: Another derivative with different substituents on the thieno[2,3-d]pyrimidine core.
Uniqueness
4-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid is unique due to its specific combination of substituents and side chain, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-7-8(2)18-11-10(7)12(17)14(6-13-11)5-3-4-9(15)16/h6H,3-5H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKCDGTYEZTFRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CCCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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